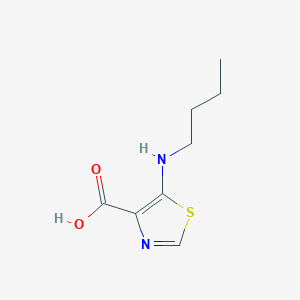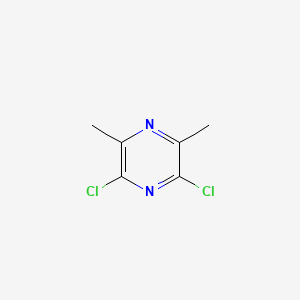
2,7-Dibromo-4,5-diaza-9,9-spirobifluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-4,5-diaza-9,9-spirobifluorene is a compound that belongs to the spirobifluorene family. It is characterized by the presence of two bromine atoms at the 2 and 7 positions, and two nitrogen atoms at the 4 and 5 positions on the spirobifluorene core. This compound is known for its high photoluminescence and electroluminescent quantum efficiency, making it valuable in the development of organic electronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,7-Dibromo-4,5-diaza-9,9-spirobifluorene can be synthesized from 2,7-dibromo-9-fluorenone by reacting it with a Grignard reagent of 2-bromobiphenyl . The reaction typically involves the use of anhydrous conditions and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Dibromo-4,5-diaza-9,9-spirobifluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups using reagents like organolithium or organomagnesium compounds.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.
Common Reagents and Conditions:
Grignard Reagents: Used for the initial synthesis from 2,7-dibromo-9-fluorenone.
Palladium Catalysts: Commonly used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products: The major products formed from these reactions include various substituted spirobifluorene derivatives, which can be tailored for specific applications in organic electronics .
Applications De Recherche Scientifique
2,7-Dibromo-4,5-diaza-9,9-spirobifluorene has several scientific research applications:
Organic Light Emitting Diodes (OLEDs): It is used as a host material in OLEDs due to its high photoluminescence and electroluminescent properties.
Organic Photovoltaics (OPVs): It serves as a building block for the synthesis of semiconducting molecules and polymers used in OPVs.
Perovskite Solar Cells: It is utilized in the preparation of materials for highly efficient perovskite solar cells.
Mécanisme D'action
The mechanism by which 2,7-Dibromo-4,5-diaza-9,9-spirobifluorene exerts its effects is primarily through its ability to control molecular interactions in the solid state. The spirobifluorene core, with its sp3 carbon and twisted non-coplanar structure, prevents close packing of molecules, generating amorphous glass materials with morphological stability . This unique structure also breaks the conjugation inside the molecule, resulting in higher triplet energy and enhanced photophysical properties .
Comparaison Avec Des Composés Similaires
2,7-Dibromo-9,9-spirobifluorene: Similar in structure but lacks the diaza functionality.
2,7-Dibromo-9-fluorenone: A precursor in the synthesis of 2,7-Dibromo-4,5-diaza-9,9-spirobifluorene.
9,9-Dioctyl-2,7-dibromofluorene: Another derivative used in organic electronics.
Uniqueness: this compound is unique due to the presence of nitrogen atoms in the spirobifluorene core, which imparts distinct electronic properties and enhances its applicability in various organic electronic devices .
Propriétés
Formule moléculaire |
C23H12Br2N2 |
|---|---|
Poids moléculaire |
476.2 g/mol |
Nom IUPAC |
5,11-dibromospiro[3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8,9'-fluorene] |
InChI |
InChI=1S/C23H12Br2N2/c24-13-9-19-21(26-11-13)22-20(10-14(25)12-27-22)23(19)17-7-3-1-5-15(17)16-6-2-4-8-18(16)23/h1-12H |
Clé InChI |
XEQZDQMZCURGRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=C4C=C(C=N6)Br)N=CC(=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13963751.png)

![6h-Imidazo[4,5-e]-2,1,3-benzoxadiazole](/img/structure/B13963760.png)


![5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13963772.png)
